molecular formula C19H27NO5 B13891255 3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate

Cat. No.: B13891255
M. Wt: 349.4 g/mol
InChI Key: MLBFBZPNKSSBQE-UHFFFAOYSA-N
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Description

3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is an organic compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes tert-butyl, ethyl, dimethyl, and phenyl groups attached to an oxazolidine ring. The presence of these groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the reaction of an amino alcohol with an aldehyde or ketone under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl, ethyl, dimethyl, and phenyl groups are introduced through various alkylation and acylation reactions. These reactions often require the use of strong bases or acids as catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester. This can be achieved using reagents such as alcohols and acid chlorides in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring or the ester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions include various oxazolidine derivatives, alcohols, amines, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with specific therapeutic targets.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, the compound may disrupt cell wall synthesis or protein function in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-phenyl-1,3-oxazolidine: Lacks the tert-butyl and ethyl groups, resulting in different chemical properties and reactivity.

    3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-5-carboxylate: Similar structure but with only one carboxylate group, leading to different applications and reactivity.

Uniqueness

3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is unique due to the presence of both tert-butyl and ethyl groups, as well as two carboxylate groups. This combination imparts specific chemical properties, such as increased steric hindrance and reactivity, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

3-O-tert-butyl 5-O-ethyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-7-23-16(21)15-14(13-11-9-8-10-12-13)20(19(5,6)24-15)17(22)25-18(2,3)4/h8-12,14-15H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBFBZPNKSSBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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